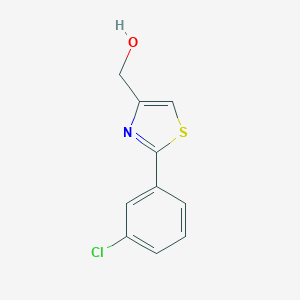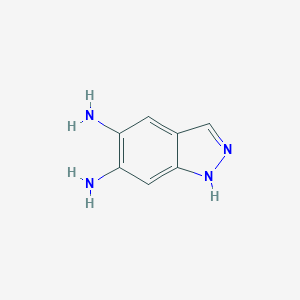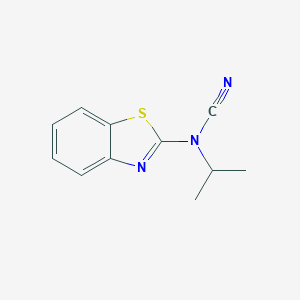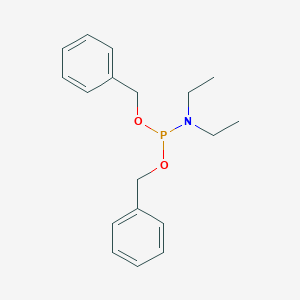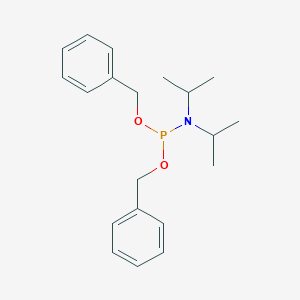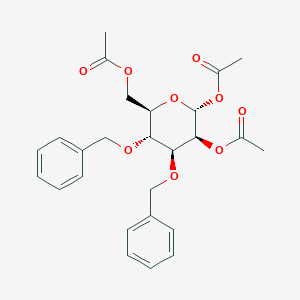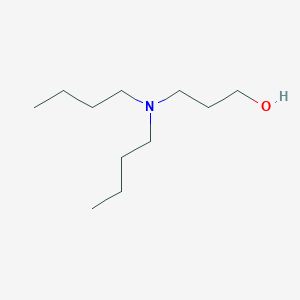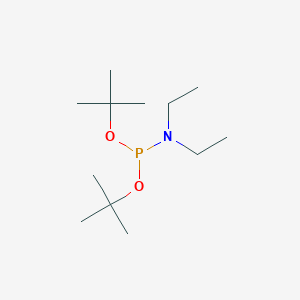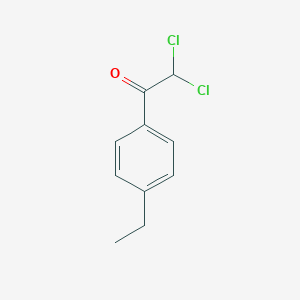
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10Cl2O It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and the carbonyl carbon is substituted with two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(4-ethylphenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The pathways involved in its action depend on the specific context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2,4-Dichlorophenyl)ethan-1-one: Similar structure but with chlorine atoms on the phenyl ring.
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with hydroxyl and chlorine substitutions on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and interactions compared to similar compounds with different substituents.
属性
CAS 编号 |
121069-00-9 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI 键 |
OBMKWMUEGBPCNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
同义词 |
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![p-Ethylcalix[7]arene](/img/structure/B43631.png)
